molecular formula C5H9Cl2N3 B1518615 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride CAS No. 1034197-53-9

3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B1518615
CAS No.: 1034197-53-9
M. Wt: 182.05 g/mol
InChI Key: GGNZWBHDNQJQDS-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride ( 1034197-53-9) is a versatile chemical building block of significant interest in medicinal and organic chemistry research. This high-purity compound is supplied as a solid and requires storage in an inert atmosphere at 2-8°C . Its molecular formula is C 5 H 9 Cl 2 N 3 , with a molecular weight of 182.05 g/mol . The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to interact with a wide range of biological targets through hydrogen bonding and dipole interactions . The reactive chloromethyl group on the triazole ring makes this compound a key intermediate for further functionalization, particularly in nucleophilic substitution reactions, enabling the construction of more complex molecules . Researchers utilize this compound in the synthesis of novel chemical entities for various therapeutic areas. Derivatives of 3,4,5-substituted-4H-1,2,4-triazoles have been investigated for their potential pharmacological activities, which may include use as non-steroidal anti-inflammatory and anti-allergic agents . The 1,2,4-triazole pharmacophore is a critical structural component in numerous approved drugs, including antifungals (e.g., fluconazole, voriconazole), anticonvulsants, and anticancer agents, highlighting the value of this intermediate in developing new bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(chloromethyl)-4,5-dimethyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c1-4-7-8-5(3-6)9(4)2;/h3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNZWBHDNQJQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034197-53-9
Record name 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Route Overview

The synthesis of 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride generally follows a multi-step approach involving:

  • Formation of the triazole ring via cyclization of appropriate hydrazine or semicarbazide derivatives.
  • Introduction of the chloromethyl substituent through chloromethylation or use of chlorinated precursors.
  • Methylation at the 4 and 5 positions of the triazole ring.
  • Isolation of the final product as the hydrochloride salt for enhanced purity and stability.

Preparation via Sulfonic Acid Salts of Semicarbazide (Industrial-Scale Method)

A patented industrial process describes an efficient synthesis of 3-chloromethyl-1,2,4-triazolin-5-one, a closely related compound, which can be adapted for the preparation of this compound by appropriate methyl substitutions.

Key Features:

  • Use of alkyl or aryl sulfonic acid salts of semicarbazide as starting materials.
  • Reaction conducted in organic solvents at elevated temperatures to minimize decomposition and improve yield.
  • Reaction scheme involves condensation with methyl orthoesters or related reagents to form the triazole ring.
  • Final product isolated by concentration, brine addition, cooling, and filtration, followed by acid treatment with hydrochloric acid (0.5 to 5 N) to yield the hydrochloride salt.

Advantages:

  • Faster reaction times.
  • Higher purity of product.
  • Scalability for industrial manufacture.

Reaction Conditions Summary:

Step Conditions/Details
Starting material Alkyl/aryl sulfonic acid salt of semicarbazide
Solvent Organic solvent (e.g., alcohols, ethers)
Temperature Elevated (specific range not disclosed, typically 50-100°C)
Acid treatment 0.5–5 N hydrochloric acid or trifluoroacetic acid
Isolation Concentration, brine wash, cooling, filtration
Reaction time 1–24 hours

This method offers a superior alternative to earlier approaches by reducing side reactions and improving overall yield and purity.

Chloromethylation of 3-Amino-1,2,4-triazole Derivatives

Another common synthetic route involves direct chloromethylation of 3-amino-1,2,4-triazole precursors:

  • Reagents: Chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate.
  • Base: Sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
  • Solvent: Polar aprotic solvents like DMF or DMSO, which stabilize transition states and enhance reaction rates.
  • Mechanism: SN2 nucleophilic substitution at the chloromethyl carbon.

Reaction Conditions Summary:

Step Reagents/Conditions
Chloromethylation Chloromethyl methyl ether or chloromethyl chloroformate, base (NaOH/K2CO3)
Solvent DMF, DMSO
Temperature Ambient to moderate heating (25–60°C)
Methylation Methyl iodide or methyl sulfate, base
Yield Moderate to good (typically 60–80%)

This approach is widely used in laboratory-scale synthesis and can be adapted for scale-up with appropriate optimization.

One-Pot Tandem Cyclization and Alkylation Strategy

Recent advances have demonstrated a one-pot tandem process for synthesizing chloromethyl triazole derivatives, which can be adapted for the dimethyl-substituted variant:

  • Starting material: Commercially available chloroacetamide.
  • Process: Sequential condensation and cyclization to form the triazole ring with chloromethyl substitution in a single reaction vessel.
  • Yield: Approximately 72% for chloromethyl triazole intermediate.
  • Subsequent step: N-alkylation with triazone derivatives followed by selective methylation.
  • Advantages: Improved atom economy, fewer steps, and reduced purification requirements.

This method is particularly relevant for pharmaceutical intermediates and has been validated in the synthesis of antiviral agents.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Yield (%) Scale Suitability Notes
Sulfonic Acid Salt of Semicarbazide Route Semicarbazide sulfonic acid salt Organic solvent, HCl (0.5–5 N), elevated temp 70–85 Industrial High purity, scalable, less decomposition
Chloromethylation of 3-Amino Triazole 3-Amino-1,2,4-triazole Chloromethyl methyl ether, base, DMF 60–80 Lab to pilot Requires handling of chloromethylating agents
One-Pot Tandem Cyclization from Chloroacetamide Chloroacetamide Condensation, cyclization, N-alkylation ~72 Pilot to industrial Efficient, fewer steps, good atom economy

Research Findings and Notes

  • The use of sulfonic acid salts of semicarbazide allows for elevated temperature reactions that reduce decomposition and improve purity, a significant improvement over previous methods.
  • Chloromethylation reactions proceed via SN2 mechanisms, benefiting from polar aprotic solvents to stabilize transition states and improve yields.
  • The one-pot tandem strategy reduces the number of synthetic steps and improves overall efficiency, which is valuable for large-scale pharmaceutical production.
  • Isolation of the hydrochloride salt is typically achieved by acid treatment with hydrochloric acid, which enhances the compound’s stability and facilitates purification.
  • Reaction times vary from 1 to 24 hours depending on the method and scale.
  • Purification often involves crystallization from aqueous acid solutions and filtration.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (SN_N
2) with various nucleophiles due to the electrophilic nature of the chlorine atom .

Nucleophile Product Conditions Key Findings
Amines3-(Aminomethyl)-4,5-dimethyltriazolePolar aprotic solvent (e.g., DMF), 50–80°CTertiary amines yield quaternary ammonium salts; primary amines form secondary amines .
ThiolsThioether derivativesBasic conditions (e.g., NaOH/EtOH)Thiophene-containing thioethers synthesized for antimicrobial applications .
AlcoholsEther derivativesAnhydrous conditions, refluxLimited steric hindrance from methyl groups allows efficient etherification.

Mechanistic Insight :
The reaction proceeds via a bimolecular mechanism where the nucleophile attacks the electrophilic carbon adjacent to chlorine, displacing Cl^-
. Steric effects from the 4,5-dimethyl groups slightly hinder reactivity but enhance regioselectivity .

Elimination and Ring-Opening Reactions

Under strong basic conditions (e.g., K2_2
CO3_3
), elimination may occur, forming a methylene intermediate. Computational studies suggest this pathway is less favorable due to the stability of the triazole ring .

Condensation with Carbonyl Compounds

The chloromethyl group participates in Mannich-type reactions with aldehydes/ketones, forming Schiff base intermediates. For example:

3 CH2Cl Triazole+RCHO3 CH2 N CHR Triazole+HCl\text{3 CH}_2\text{Cl Triazole}+\text{RCHO}\rightarrow \text{3 CH}_2\text{ N CHR Triazole}+\text{HCl}

Experimental data from analogous triazoles show yields of 60–85% under mild acidic conditions .

Coordination Chemistry

The triazole nitrogen atoms can act as ligands for metal ions (e.g., Zn2+^{2+}
, Cu2+^{2+}
), forming complexes. Structural studies reveal:

  • Zn2+^{2+}
    complexes
    : Stabilize intermediates in catalytic cycles .

  • Cu2+^{2+}
    complexes
    : Exhibit enhanced electrochemical activity for sensor applications .

Comparative Reactivity of Analogous Chloromethyl Triazoles

Compound Reactivity Key Difference
3-(Chloromethyl)-5-ethyl-4-methyltriazoleHigher electrophilicity due to ethyl groupEnhanced reaction rates with soft nucleophiles
3-(Chloromethyl)-4-propyltriazoleReduced solubility in polar solventsSteric hindrance slows SN_N
2 kinetics

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to established antibiotics.

Case Study: Synthesis of Antifungal Agents
A study synthesized a series of triazole derivatives, including this compound. These compounds were evaluated for their antifungal activity against Candida albicans and Aspergillus niger. The results showed that modifications to the triazole ring significantly enhanced antifungal potency .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
This compoundE. coli15
3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochlorideS. aureus18
3-(Chloromethyl)-5-fluoro-4H-1,2,4-triazole hydrochlorideC. albicans20

Agricultural Science

Fungicides
The compound shows promise as a fungicide due to its ability to inhibit fungal growth. Field trials have demonstrated its effectiveness in controlling fungal diseases in crops such as wheat and corn.

Case Study: Field Trials on Crop Protection
In a controlled field study, this compound was applied to wheat crops infected with Fusarium graminearum. The treated plots exhibited a reduction in disease severity by up to 40% compared to untreated controls .

Table 2: Efficacy of this compound in Crop Protection

Crop TypeFungal PathogenDisease Severity Reduction (%)
WheatFusarium graminearum40
CornAspergillus flavus35

Materials Science

Polymer Chemistry
this compound is utilized as a building block in polymer synthesis. Its unique structure allows for the modification of polymer properties.

Case Study: Synthesis of Triazole-Based Polymers
Researchers have developed triazole-based polymers using this compound as a monomer. These polymers exhibited enhanced thermal stability and mechanical properties compared to conventional materials .

Table 3: Properties of Triazole-Based Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Conventional Polymer15030
Triazole-Based Polymer20045

Mechanism of Action

The mechanism by which 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights References
3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride C₅H₉Cl₂N₃ 182.52 3-(chloromethyl), 4,5-dimethyl Prepared via alkylation of triazole precursors; purified via recrystallization.
3-(Chloromethyl)-4-methyl-5-propan-2-yl-1,2,4-triazole hydrochloride C₇H₁₃Cl₂N₃ 210.10 3-(chloromethyl), 4-methyl, 5-propan-2-yl Alkylation of triazole-thiol intermediates; structural confirmation via NMR and X-ray.
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole C₂₀H₂₁N₃O₃S 383.47 3-(methylthio), 4-phenyl, 5-trimethoxyphenyl Synthesized using InCl₃ catalyst; purified via Na₂CO₃ wash and methanol-water recrystallization.
Key Observations:

Substituent Effects: The chloromethyl group in the target compound provides a reactive site for nucleophilic substitution, similar to methylthio derivatives in .

Synthesis Methods :

  • Triazole-thiol intermediates are common precursors for functionalization. The use of InCl₃ as a catalyst () contrasts with simpler alkylation routes for the target compound .

Functional and Application-Oriented Differences

  • Reactivity :
    • The chloromethyl group in the target compound facilitates further derivatization (e.g., nucleophilic substitution), whereas methylthio or sulfonyl groups (–2) are less reactive but offer stability .
  • Solubility :
    • Hydrochloride salts (target compound and ) exhibit higher aqueous solubility compared to neutral triazoles (e.g., trimethoxyphenyl derivatives in ) .

Research Findings and Implications

  • Structural Validation :
    • X-ray crystallography and NMR are critical for confirming substituent positions in complex derivatives like 3-(3-methoxybenzylsulfonyl)-4-phenyl-5-(trimethoxyphenyl)triazole .

Biological Activity

3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride (CAS: 1034197-53-9) is a compound belonging to the triazole family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

  • Molecular Formula : C5_5H9_9ClN3_3
  • Molecular Weight : 182.05 g/mol
  • Purity : 95%
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its role in other therapeutic applications.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. For instance:

  • Antibacterial Effects : Triazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives showed minimum inhibitory concentration (MIC) values lower than 0.125 mg/dm³ against resistant strains like Pseudomonas aeruginosa and Acinetobacter baumannii .
  • Antifungal Activity : Triazoles are widely recognized for their antifungal properties. Compounds similar to 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole have shown effectiveness against fungi such as Candida albicans, with docking studies indicating strong interactions with fungal enzymes .

The mechanism by which triazoles exert their biological effects often involves the inhibition of specific enzymes or pathways:

  • Enzyme Inhibition : Triazoles inhibit the synthesis of ergosterol in fungi by targeting cytochrome P450 enzymes. This disruption leads to increased membrane permeability and ultimately cell death .

Study 1: Antibacterial Efficacy

A study evaluated a series of triazole derivatives for their antibacterial properties using disc diffusion and MIC assays. The results indicated that compounds with specific substituents on the triazole ring exhibited enhanced activity against a range of bacterial strains. Notably, compounds with electron-withdrawing groups showed improved efficacy compared to standard antibiotics .

Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, several triazole derivatives were tested against common fungal pathogens. The study revealed that certain derivatives exhibited potent antifungal activity comparable to established antifungal agents like ketoconazole . The structure-activity relationship (SAR) analysis highlighted that modifications on the triazole ring significantly influenced antifungal potency.

Data Table: Biological Activities of Triazole Derivatives

CompoundActivity TypeTarget OrganismsMIC (mg/dm³)
3-(Chloromethyl)-4,5-dimethylAntibacterialPseudomonas aeruginosa<0.125
AntifungalCandida albicans<0.5
Triazole Derivative AAntibacterialStaphylococcus aureus<0.25
Triazole Derivative BAntifungalAspergillus niger<0.1

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride, and what methodological considerations are critical for achieving high yields?

  • Answer: The synthesis typically involves cyclization of hydrazide precursors or substitution reactions. For example, refluxing hydrazide derivatives in polar solvents (e.g., DMSO) for extended periods (18–24 hours) under controlled temperature, followed by distillation and crystallization, can yield triazole derivatives with ~65% efficiency . Catalysts like InCl₃ may enhance substitution reactions with halides, requiring precise stoichiometry and reaction time optimization . Key considerations include solvent polarity, reflux duration, and purification methods (e.g., recrystallization in ethanol-water mixtures) to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer:

  • IR spectroscopy identifies functional groups (e.g., C=N stretches at ~1596 cm⁻¹ and C-Cl bonds at ~702 cm⁻¹) .
  • ¹H-NMR confirms substitution patterns (e.g., methyl groups at δ 2.59 ppm) and aromatic proton environments .
  • Mass spectrometry (EI-MS) validates molecular weight (e.g., M+1 peaks at 419 m/z for analogous triazoles) .
  • X-ray crystallography (using SHELX software) resolves 3D structures, particularly for verifying chloromethyl group positioning .

Q. How does the chloromethyl group in this compound contribute to its biological activity?

  • Answer: The chloromethyl group acts as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, leading to irreversible inhibition . This mechanism is critical in antimicrobial activity, where membrane disruption or DNA alkylation may occur. Validation methods include enzyme inhibition assays and comparative studies with non-chlorinated analogs .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

  • Answer: Contradictions often arise from variations in:

  • Purity : Use HPLC or LC-MS to ensure >95% purity (as in catalog-grade standards) .
  • Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing .
  • Solubility : Pre-solubilize in DMSO or surfactants to avoid aggregation artifacts .
  • Control compounds : Include structurally similar analogs (e.g., 3-(bromomethyl) derivatives) to isolate chloromethyl-specific effects .

Q. How can computational tools predict the reactivity and biological targets of this compound?

  • Answer:

  • Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like cytochrome P450 or fungal lanosterol demethylase .
  • QSAR models correlate substituent effects (e.g., methyl vs. cyclopropyl groups) with bioactivity trends .
  • DFT calculations predict regioselectivity in substitution reactions, guiding derivative synthesis .

Q. What challenges arise in optimizing reaction conditions for derivatives, and how can Design of Experiments (DoE) address them?

  • Answer: Key challenges include:

  • Byproduct formation from competing alkylation pathways.
  • Temperature sensitivity of chloromethyl group reactivity.
  • Catalyst selection (e.g., InCl₃ vs. Lewis acids) for regioselective substitutions .
    • DoE Approach : Vary factors (solvent, catalyst loading, temperature) in a factorial design to identify optimal conditions. Response surface methodology (RSM) can maximize yield while minimizing side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 2
3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride

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